3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Medicinal chemistry Fragment-based drug design Triazolopyrimidine SAR

3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid (CAS 1095823-30-5) is a heterocyclic building block belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold in medicinal chemistry implicated in kinase inhibition, particularly of General Control Nonderepressible 2 (GCN2). The compound carries a cyclopropylmethyl substituent at the N3 position and a free carboxylic acid at C7 (molecular formula C₉H₉N₅O₂, MW 219.20 g/mol), positioning it as a versatile intermediate for amide coupling and further derivatization.

Molecular Formula C9H9N5O2
Molecular Weight 219.20 g/mol
Cat. No. B13086131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
Molecular FormulaC9H9N5O2
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=NC=NC(=C3N=N2)C(=O)O
InChIInChI=1S/C9H9N5O2/c15-9(16)7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2,(H,15,16)
InChIKeyLETXIVFHCVENCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid – Core Scaffold Identity and Procurement Context


3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid (CAS 1095823-30-5) is a heterocyclic building block belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold in medicinal chemistry implicated in kinase inhibition, particularly of General Control Nonderepressible 2 (GCN2) [1]. The compound carries a cyclopropylmethyl substituent at the N3 position and a free carboxylic acid at C7 (molecular formula C₉H₉N₅O₂, MW 219.20 g/mol), positioning it as a versatile intermediate for amide coupling and further derivatization . Commercially available from multiple vendors at ≥95% to ≥98% purity, it serves as a key synthetic entry point for constructing GCN2-targeted compound libraries and other bioactive triazolopyrimidine analogs .

Why 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid Cannot Be Replaced by Its Closest Analogs


Within the triazolo[4,5-d]pyrimidine-7-carboxylic acid sub-series, three parameters—the N3 substituent identity, the C7 functional group, and molecular weight—critically determine downstream synthetic utility and physicochemical properties, making simple analog substitution non-trivial [1]. The N3-cyclopropylmethyl group introduces a methylene spacer between the cyclopropane ring and the triazole core, altering both steric bulk and lipophilicity relative to the direct N3-cyclopropyl analog (CAS 1095826-32-6, MW 205.17) or the minimally substituted N3-methyl analog (CAS 1095822-43-7, MW 179.14) . The free C7 carboxylic acid enables direct amide bond formation without a deprotection step, unlike the corresponding ethyl ester (CAS 1923082-74-9, MW 247.25), which requires saponification prior to conjugation . These structural distinctions translate into different reactivity profiles, solubility characteristics, and steric environments in the final target molecules, directly impacting library design strategies for GCN2 and related kinase programs [2].

3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid – Quantitative Differential Evidence Against Closest Analogs


N3 Substituent Differentiation: Cyclopropylmethyl vs. Cyclopropyl – Molecular Weight and Atom Count Impact on Fragment-Based Design

The target compound carries an N3-cyclopropylmethyl group (C₄H₇, one additional CH₂ vs. cyclopropyl), resulting in a molecular weight of 219.20 g/mol, which is 14.03 g/mol higher than the direct N3-cyclopropyl analog (CAS 1095826-32-6, MW 205.17 g/mol) and 40.06 g/mol higher than the N3-methyl analog (CAS 1095822-43-7, MW 179.14 g/mol) . This incremental mass difference corresponds to the methylene spacer, which extends the substituent by approximately 1.2–1.5 Å and introduces additional conformational flexibility, potentially altering the binding pose when incorporated into final inhibitors [1].

Medicinal chemistry Fragment-based drug design Triazolopyrimidine SAR

C7 Functional Group: Free Carboxylic Acid vs. Ethyl Ester – Synthetic Step Economy and Direct Conjugation Readiness

The target compound presents a free C7 carboxylic acid, enabling direct amide coupling without a prerequisite hydrolysis step. In contrast, the closest ester analog, ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate (CAS 1923082-74-9, MW 247.25 g/mol), requires saponification (e.g., LiOH/THF/H₂O or NaOH/EtOH) to liberate the carboxylic acid prior to conjugation, adding one synthetic step and potentially introducing purity loss during workup . The molecular weight difference (ΔMW = −28.05 g/mol for the target acid vs. the ethyl ester) reflects the replacement of –OCH₂CH₃ (45.06 g/mol) with –OH (17.01 g/mol), yielding a more polar, hydrogen-bond-donating terminus .

Synthetic chemistry Amide coupling Step economy

Commercial Purity Benchmarking: ≥98% (NLT) Availability vs. Standard 95% Grade Among Triazolopyrimidine Carboxylic Acid Analogs

The target compound is commercially offered at NLT 98% purity by at least one major supplier (MolCore, Product MC674134), whereas the N3-cyclopropyl analog (CAS 1095826-32-6) and the N3-methyl analog (CAS 1095822-43-7) are typically listed at 95% purity from common vendors . The 95% minimum purity grade is also specified for the target compound by CymitQuimica (Biosynth brand), indicating that the ≥98% grade represents a premium specification option not uniformly available across all analogs . This purity differential (Δ ≥3 percentage points) may reduce the burden of pre-use purification for sensitive downstream applications such as kinase assays or biophysical studies [1].

Quality control Procurement specification Purity benchmarking

Patent-Linked Scaffold Relevance: Direct Incorporation into GCN2 Inhibitor Pharmacophore vs. General Triazolopyrimidine Activity

The triazolo[4,5-d]pyrimidine scaffold with substitution at N3 and C7 positions falls within the generic Markush claims of Merck Patent GmbH's GCN2 inhibitor patent family (US 9,409,914; WO 2013110309; JP 6063482B2), which explicitly describes compounds of formula I wherein R₁ and R₂ include cycloalkylalkyl and carboxyl-derived substituents [1]. The target compound's specific substitution pattern—N3-cyclopropylmethyl and C7-carboxylic acid—maps onto the key pharmacophoric elements identified in the 2018 validation study by Lough et al., where triazolo[4,5-d]pyrimidine-based probes inhibited GCN2 with cellular IC₅₀ < 150 nM for eIF2α phosphorylation and displayed selectivity over PERK, HRI, and IRE1 [2]. While the target compound itself is a synthetic intermediate rather than a final inhibitor, its core is directly embedded in the validated GCN2 pharmacophore, in contrast to triazolopyrimidines with alternative fusion geometries (e.g., [1,2,4]triazolo[4,3-c]pyrimidine) that target distinct biological space such as mGluR2 [3].

GCN2 kinase inhibition Patent chemistry Target validation

Derivatization Versatility: Carboxylic Acid as a Multipurpose Handle vs. Chloro and Amine Analogs

The C7 carboxylic acid on the target compound serves as a handle for multiple derivatization chemistries beyond simple amide formation, including reduction to the primary alcohol, Curtius rearrangement to the amine, and conversion to the acyl chloride or active ester. In contrast, the corresponding 7-chloro analog (CAS 2137831-49-1) is limited to nucleophilic aromatic substitution (SNAr) chemistry, while the 7-amino analogs (e.g., CAS 2172580-40-2, 3-(cyclopropylmethyl)-N-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine) are terminal products with limited further diversification potential at C7 [1]. The carboxylic acid thus offers the greatest downstream synthetic versatility among the C7-functionalized cyclopropylmethyl-triazolopyrimidine series .

Parallel synthesis Chemical diversification Building block utility

3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid – Validated Application Scenarios for Procurement Decision-Making


GCN2 Kinase Inhibitor Library Synthesis via Direct Amide Coupling

For programs targeting the integrated stress response kinase GCN2, the target compound serves as a late-stage diversification building block. Its free C7 carboxylic acid allows direct HATU- or EDCI-mediated coupling to diverse amine fragments without a deprotection step, enabling rapid parallel synthesis of compound libraries anchored on the validated triazolo[4,5-d]pyrimidine scaffold. This scaffold has been established to yield inhibitors with cellular p-eIF2α IC₅₀ < 150 nM and selectivity over PERK, HRI, and IRE1 [1]. The N3-cyclopropylmethyl group provides a specific steric profile within the ATP-binding pocket as demonstrated by docking studies of related triazolo[4,5-d]pyrimidines to GCN2 homology models [2].

Fragment-Based Drug Design with a Privileged Heterocyclic Core

With a molecular weight of 219.20 g/mol, the target compound falls within fragment-like chemical space (MW < 300, clogP typically < 3) while carrying a synthetically tractable carboxylic acid vector. This makes it suitable for fragment-based screening campaigns where the triazolopyrimidine core can be elaborated into lead-like molecules. The cyclopropylmethyl group introduces conformational restriction and modest lipophilicity not present in the N3-methyl analog (MW 179.14), potentially yielding more favorable ligand efficiency metrics when incorporated into hit compounds [1].

Multi-Gram Scale-Up for Medicinal Chemistry Campaigns Requiring High-Purity Building Blocks

Procurement of the NLT 98% purity grade (MolCore MC674134) is indicated when downstream synthetic sequences involve sensitive transformations (e.g., palladium-catalyzed cross-couplings) or when biological testing requires minimal batch-to-batch variability. The ≥98% specification reduces the risk of impurity carry-through that could complicate SAR interpretation, and the compound's ISO-certified supply chain supports reproducibility across multi-gram campaigns [1]. For budget-constrained exploratory work, the 95% grade (CymitQuimica/Biosynth) offers a cost-effective alternative when pre-use purification is acceptable [2].

Synthetic Methodology Development Leveraging C7 Carboxylic Acid Orthogonality

The target compound is suited for reaction development studies where the carboxylic acid can be selectively transformed in the presence of the triazole and pyrimidine ring nitrogens. Methodologies such as photoredox decarboxylative coupling, Curtius rearrangement to generate the 7-amino congener, or peptide coupling to construct bifunctional probes can be developed and optimized using this scaffold, which remains stable under a range of pH and thermal conditions [1].

Quote Request

Request a Quote for 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.